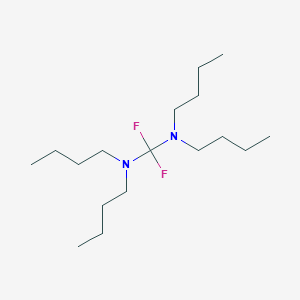
Bis(dibutylamino)difluoromethane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Late-stage difluoromethylation
- Summary of Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Methods of Application : The process involves various methods including electrophilic, nucleophilic, radical, and cross-coupling methods to construct C (sp3)–CF2H bonds .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
2. Difluoromethane Absorption Thermodynamics
- Summary of Application : Difluoromethane is among the most used Hydrofluorocarbons (HFC) today for refrigeration and fire suppression. It has received attention from the scientific community for capture and separation through absorption and adsorption .
- Methods of Application : The study examined 1298 type-5 deep eutectic solvents (DES) for the absorption and interaction mechanisms of difluoromethane (R32), due to their non-polar attributes .
- Results or Outcomes : The pressure study showed a linear solubility increase with a pressure increase reaching up to 86 mol/mol% in a methyltrioctylammonium bromide and polyethylene glycol mixture at 9 bar .
3. Difluoroalkane Synthesis
- Summary of Application : This process involves the synthesis of difluoroalkanes by fluorination or substitution .
- Methods of Application : The process involves the use of Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent), a new deoxofluorinating agent that is much more thermally stable than DAST (C2H5)2NSF3. It is effective for the conversion of alcohols to alkyl fluorides, aldehydes and ketones to the corresponding gem-difluorides, and carboxylic acids to the trifluoromethyl derivatives .
- Results or Outcomes : The process has shown superior performance compared to DAST in some cases .
4. Late-stage Difluoromethylation
- Summary of Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Methods of Application : The process involves various methods including electrophilic, nucleophilic, radical, and cross-coupling methods to construct C (sp3)–CF2H bonds .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
5. Use in Refrigeration and Fire Suppression
- Summary of Application : Difluoromethane is among the most used Hydrofluorocarbons (HFC) today for refrigeration and fire suppression .
- Methods of Application : Difluoromethane is used directly in refrigeration systems and fire suppression equipment .
- Results or Outcomes : Difluoromethane exhibits heat transfer coefficients higher than those of R-410A under the same operating conditions but also higher frictional pressure drops .
6. Difluoroalkane Synthesis
- Summary of Application : This process involves the synthesis of difluoroalkanes by fluorination or substitution .
- Methods of Application : The process involves the use of Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent), a new deoxofluorinating agent that is much more thermally stable than DAST (C2H5)2NSF3. It is effective for the conversion of alcohols to alkyl fluorides, aldehydes and ketones to the corresponding gem-difluorides, and carboxylic acids to the trifluoromethyl derivatives .
- Results or Outcomes : The process has shown superior performance compared to DAST in some cases .
Safety And Hazards
Bis(dibutylamino)difluoromethane is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . The safety data sheet provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Eigenschaften
IUPAC Name |
N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36F2N2/c1-5-9-13-20(14-10-6-2)17(18,19)21(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGNJWCYVPXGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(N(CCCC)CCCC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381277 | |
| Record name | N,N,N',N'-Tetrabutyl-1,1-difluoromethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine | |
CAS RN |
220405-41-4 | |
| Record name | N,N,N',N'-Tetrabutyl-1,1-difluoromethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



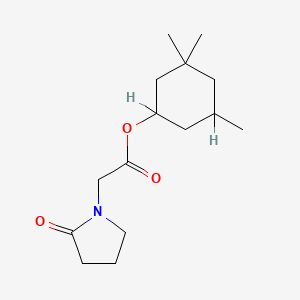
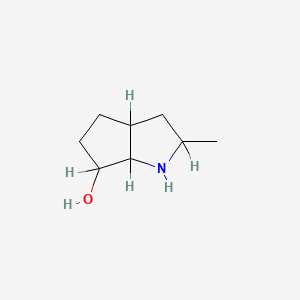
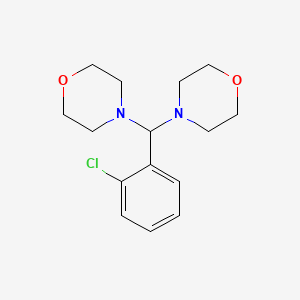
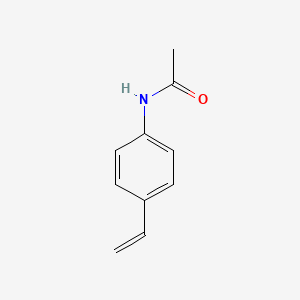
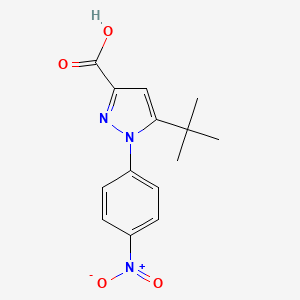
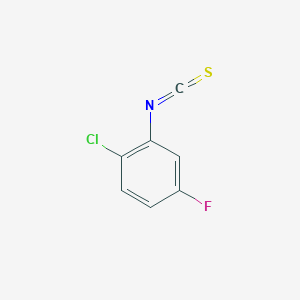
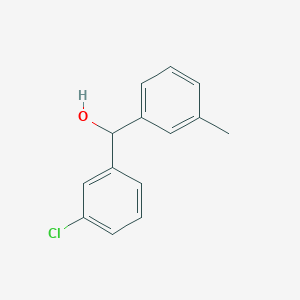


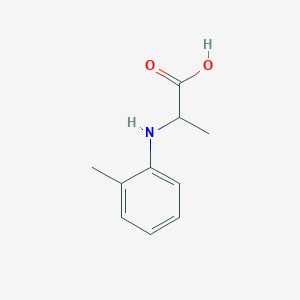
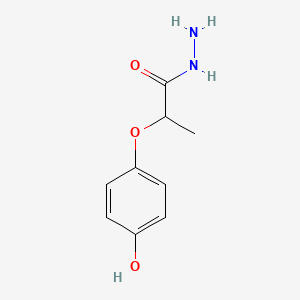
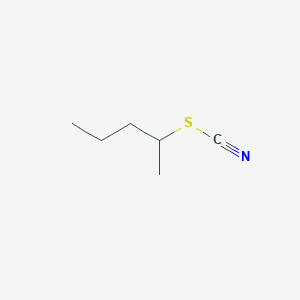
![2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene](/img/structure/B1621791.png)
![Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B1621792.png)